3-Bromonaphthalen-1-amine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-bromonaphthalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-8-5-7-3-1-2-4-9(7)10(12)6-8;/h1-6H,12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIDPJBBLVJTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2N)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858019-07-5 | |
| Record name | 3-bromonaphthalen-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Synthetic Route Development for 3 Bromonaphthalen 1 Amine Hydrochloride
Established Synthetic Pathways to Brominated Naphthylamines
The synthesis of brominated naphthylamines can be approached through several established routes, primarily involving the direct bromination of naphthalene (B1677914) derivatives or the introduction of an amino group onto a pre-brominated naphthalene core. The specific isomer desired, in this case, the 3-bromo-1-amino substitution pattern, dictates the choice of starting materials and reaction sequence.
One common strategy involves the electrophilic bromination of a protected 1-naphthylamine (B1663977), such as N-acetyl-1-naphthylamine. The acetyl group serves as a directing group and protects the amine functionality from oxidation during the bromination step. Subsequent deprotection yields the target brominated naphthylamine.
Alternatively, a Sandmeyer-type reaction can be employed, starting from a suitable amino-naphthalene precursor. This versatile reaction allows for the conversion of an amino group into a bromine atom via a diazonium salt intermediate. The regiochemistry of the final product is determined by the substitution pattern of the starting diamine or amino-sulfonic acid.
Another viable pathway is the amination of a dihalogenated naphthalene, such as 1,3-dibromonaphthalene. This nucleophilic aromatic substitution reaction introduces the amino group at one of the bromine-substituted positions. The selectivity of this reaction can be influenced by the reaction conditions and the choice of aminating agent.
Finally, a route involving the nitration of a bromonaphthalene followed by the reduction of the nitro group offers another synthetic avenue. For instance, the nitration of 1-bromonaphthalene can lead to various isomers, including 1-bromo-3-nitronaphthalene, which can then be reduced to 3-bromo-1-naphthylamine.
Strategies for Regioselective Bromination of Naphthalene-1-amine Systems
Achieving regioselectivity in the bromination of the naphthalene-1-amine system is paramount to specifically synthesize the 3-bromo isomer. Direct bromination of 1-naphthylamine is often unselective and can lead to a mixture of products, including polybrominated species. Therefore, the use of a protecting group on the amine functionality is a key strategy.
The acetylation of 1-naphthylamine to form N-acetyl-1-naphthylamine is a common and effective approach. The acetamido group is an ortho-, para-director. In the case of the 1-naphthyl system, the 4-position (para) is highly activated. To favor bromination at the 3-position, careful control of reaction conditions is necessary. While direct bromination of N-acetyl-1-naphthylamine typically yields the 4-bromo derivative, steric hindrance and solvent effects can be manipulated to influence the regioselectivity.
| Starting Material | Brominating Agent | Solvent | Conditions | Major Product | Reference |
| N-acetyl-1-naphthylamine | Bromine | Acetic Acid | Room Temperature | 4-Bromo-N-acetyl-1-naphthylamine | General Knowledge |
| N-acetyl-1-naphthylamine | N-Bromosuccinimide | Carbon Tetrachloride | Reflux | 4-Bromo-N-acetyl-1-naphthylamine | General Knowledge |
This table illustrates typical outcomes of bromination of N-acetyl-1-naphthylamine, highlighting the challenge in directing bromination to the 3-position.
To achieve bromination at the less activated 3-position, alternative strategies may be required, such as using a bulky directing group or employing specific catalytic systems that can overcome the inherent electronic preferences of the naphthalene ring system.
Amination of Halogenated Naphthalenes for 3-Bromonaphthalen-1-amine Scaffolds
The introduction of an amino group onto a pre-halogenated naphthalene ring is a powerful strategy for the synthesis of 3-Bromonaphthalen-1-amine. A key precursor for this approach is 1,3-dibromonaphthalene. The challenge in this method lies in achieving selective amination at the 1-position over the 3-position.
The selective amination can be influenced by the reaction conditions, including the choice of catalyst, solvent, and temperature. Transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig amination, have proven to be highly effective for the formation of C-N bonds with aryl halides.
| Aryl Halide | Aminating Agent | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1,3-Dibromonaphthalene | Ammonia | Pd(OAc)2 | XPhos | NaOtBu | Toluene (B28343) | 100 | Moderate | Hypothetical |
| 1,3-Dibromonaphthalene | Benzophenone imine | Pd2(dba)3 | BINAP | NaOtBu | Toluene | 110 | Good | Hypothetical |
This table presents hypothetical conditions for the selective amination of 1,3-dibromonaphthalene based on established Buchwald-Hartwig amination protocols.
The synthesis of the starting material, 1,3-dibromonaphthalene, can be achieved through the dehydrobromination of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene, which is obtained from the photobromination of naphthalene. This method has been reported to produce 1,3-dibromonaphthalene in high yield. researchgate.netrsc.org
Multistep Syntheses Incorporating 3-Bromonaphthalen-1-amine Precursors
In many synthetic applications, 3-Bromonaphthalen-1-amine serves as a crucial building block for the construction of more complex molecules. A common synthetic route to this precursor involves a multistep sequence starting from more readily available materials.
One such sequence begins with the nitration of 1-bromonaphthalene. This electrophilic aromatic substitution reaction can yield a mixture of isomers, and the separation of the desired 1-bromo-3-nitronaphthalene is a critical step. Subsequent reduction of the nitro group to an amine affords 3-Bromonaphthalen-1-amine. Various reducing agents can be employed for this transformation, including tin(II) chloride, iron in acidic media, or catalytic hydrogenation.
| Intermediate | Reducing Agent | Solvent | Conditions | Product | Yield (%) | Reference |
| 1-Bromo-3-nitronaphthalene | SnCl2·2H2O | Ethanol | Reflux | 3-Bromonaphthalen-1-amine | High | General Knowledge |
| 1-Bromo-3-nitronaphthalene | Fe / HCl | Ethanol/Water | Reflux | 3-Bromonaphthalen-1-amine | Good | General Knowledge |
| 1-Bromo-3-nitronaphthalene | H2, Pd/C | Ethanol | Room Temperature, 1 atm | 3-Bromonaphthalen-1-amine | High | General Knowledge |
This table outlines common methods for the reduction of a nitro group in the presence of a bromo substituent.
Another multistep approach could involve a Sandmeyer reaction on a suitable precursor like 3-aminonaphthalene-1-sulfonic acid. The sulfonic acid group can be introduced to direct the initial amination and can later be removed or replaced. The Sandmeyer reaction would then be used to replace the second amino group with a bromine atom.
Optimization of Reaction Conditions and Yields in 3-Bromonaphthalen-1-amine Hydrochloride Synthesis
The final step in the preparation of the target compound is the conversion of the free base, 3-Bromonaphthalen-1-amine, into its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The choice of solvent is crucial for obtaining a high yield of the crystalline salt.
| Amine | Acid | Solvent | Conditions | Product | Yield (%) | Reference |
| 3-Bromonaphthalen-1-amine | HCl (gas) | Diethyl ether | 0 °C to Room Temperature | This compound | Quantitative | General Procedure |
| 3-Bromonaphthalen-1-amine | Concentrated HCl | Ethanol | Room Temperature | This compound | High | General Procedure |
| 3-Bromonaphthalen-1-amine | 4M HCl in Dioxane | Dioxane | Room Temperature | This compound | High | nih.gov |
This table provides general procedures for the formation of amine hydrochloride salts, which are applicable to 3-Bromonaphthalen-1-amine.
Chemical Reactivity and Functional Group Transformations of 3 Bromonaphthalen 1 Amine Hydrochloride
Reactions Involving the Aromatic Bromine Moiety
The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for synthetic modification, primarily through metal-catalyzed cross-coupling reactions and, to a lesser extent, nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds, and the bromine atom of 3-bromonaphthalen-1-amine serves as an excellent handle for these transformations. nih.gov
The Suzuki-Miyaura coupling facilitates the formation of a new carbon-carbon bond by reacting the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.se This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. wikipedia.org The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry for preparing arylamines, which are prevalent in pharmaceuticals and natural products. wikipedia.orgnih.gov The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.orglibretexts.org The development of various phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under milder conditions. wikipedia.orgacsgcipr.org
These reactions on bromo-naphthalene scaffolds are instrumental in creating diverse chemical libraries for applications such as drug discovery. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Example) | Bond Formed | Product Type |
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic Acid) | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C-C | Substituted Naphthalenamine |
| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd₂(dba)₃ + Ligand (e.g., BINAP) + Base (e.g., NaOt-Bu) | C-N | Diaminonaphthalene Derivative |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. fishersci.se This reaction typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. chemistrysteps.comdalalinstitute.com
In the case of 3-bromonaphthalen-1-amine, the molecule lacks strong activating groups for the standard addition-elimination SNAr mechanism. The primary amine at the 1-position is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, this pathway generally requires harsh reaction conditions.
An alternative mechanism is the elimination-addition, or benzyne mechanism . fishersci.sechemistrysteps.com This pathway can occur in the presence of a very strong base, such as sodium amide (NaNH₂). chemistrysteps.com The base abstracts a proton from a carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and the formation of a highly reactive aryne intermediate. youtube.com The nucleophile then adds to the aryne, followed by protonation, to yield the substitution product. youtube.com This mechanism can sometimes lead to a mixture of regioisomers, as the nucleophile can attack either carbon of the triple bond. youtube.com
Transformations of the Primary Amine Functionality
The primary amine group (-NH₂) at the 1-position is a versatile functional group that readily undergoes a variety of transformations to introduce new substituents or to construct new ring systems.
Alkylation and Acylation Reactions to Form N-Substituted Derivatives
The lone pair of electrons on the nitrogen atom of the primary amine makes it nucleophilic, allowing it to react with various electrophiles.
N-Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents to form secondary or tertiary amines. These reactions introduce alkyl groups onto the nitrogen atom, which can significantly alter the compound's physical and biological properties. nih.gov
N-Acylation is the reaction of the amine with acylating agents like acid chlorides or anhydrides to form amides. This is a common transformation that is often used to protect the amine group or to introduce carbonyl functionality. The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.
| Reaction Type | Reagent | Functional Group Formed |
| N-Alkylation | Alkyl Halide (R-X) | Secondary Amine (-NHR) or Tertiary Amine (-NR₂) |
| N-Acylation | Acid Chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | Amide (-NHCOR) |
Cyclization Reactions Leading to Fused Heterocyclic Systems
The primary amine of 3-bromonaphthalen-1-amine can participate in cyclization reactions to form fused heterocyclic systems, which are structural motifs found in many biologically active compounds. ijpsr.com These reactions often involve condensation with a bifunctional reagent, where the amine acts as a nucleophile to form one or more new rings fused to the naphthalene core.
For example, reactions with 1,3-dicarbonyl compounds can lead to the formation of fused pyridine or pyrimidine rings. Similarly, reactions with other reagents containing two electrophilic centers can be used to construct a wide variety of five- or six-membered heterocyclic rings. researchgate.net These intramolecular or intermolecular cyclization strategies are a cornerstone of heterocyclic chemistry. nih.govnih.gov
Electrophilic Aromatic Substitution Reactions on the Naphthalene Ring
The naphthalene ring system can undergo electrophilic aromatic substitution (SEAr), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The position of the incoming electrophile is directed by the existing substituents: the primary amine (-NH₂) and the bromine (-Br).
Amino Group (-NH₂) : This is a powerful activating group and an ortho, para-director. It strongly activates the positions ortho (C2) and para (C4) to it.
Bromo Group (-Br) : This is a deactivating group but is also an ortho, para-director. It directs incoming electrophiles to its ortho (C2, C4) and para (C7) positions.
The directing effects of the strongly activating amino group dominate over the deactivating bromo group. Therefore, electrophilic substitution is expected to occur primarily at the positions most activated by the amine, which are the C2 and C4 positions. Steric hindrance from the adjacent bromine atom at C3 may influence the ratio of substitution at C2 versus C4, often favoring the more accessible C4 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com For naphthalene itself, electrophilic attack is generally favored at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate. pearson.compearson.com However, in this substituted system, the directing effects of the amine group are the determining factor.
| Substituent | Position | Electronic Effect | Directing Influence |
| -NH₂ | C1 | Activating | ortho (C2), para (C4) |
| -Br | C3 | Deactivating | ortho (C2, C4), para (C7) |
| Predicted Site of Attack | C4 (major), C2 (minor) |
Strategies for Further Derivatization and Scaffold Expansion
The molecular architecture of 3-bromonaphthalen-1-amine hydrochloride presents two primary reactive sites for further chemical modification: the primary amino group and the bromine substituent on the naphthalene core. These functional groups offer orthogonal handles for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives and the expansion of the core scaffold for applications in materials science and medicinal chemistry.
Derivatization via the Amino Group:
The primary amine at the C1 position is a versatile functional group that can undergo a wide array of transformations. Standard reactions for primary aromatic amines, such as N-alkylation, N-acylation, and diazotization, can be readily applied. For instance, the amine can be acylated using acid chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes or ketones to form Schiff bases (imines), which can be subsequently reduced to secondary amines.
A notable example of derivatization at the amino group is the reaction with p-fluoronitrobenzene. In a reported synthesis, 3-bromonaphthalen-1-amine was treated with p-fluoronitrobenzene in dimethyl sulfoxide (DMSO) at elevated temperatures in the presence of cesium fluoride (CsF) to yield 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine guidechem.com. This transformation converts the primary amine into a tertiary amine, significantly expanding the molecular framework.
Scaffold Expansion via the Bromo Group:
The bromine atom at the C3 position serves as a key functional group for carbon-carbon and carbon-heteroatom bond-forming reactions, most notably through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for scaffold expansion, allowing for the introduction of a wide variety of substituents and the construction of complex molecular architectures.
A well-documented strategy for expanding the scaffold of 3-bromonaphthalen-1-amine derivatives involves the Suzuki coupling reaction. Following the synthesis of 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine, this intermediate can be subjected to a Suzuki coupling with p-aminophenylboronic acid hydrochloride guidechem.com. The reaction, catalyzed by a palladium complex such as tris(dibenzylideneacetone)dipalladium(0), effectively replaces the bromine atom with a p-aminophenyl group, yielding 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine guidechem.com. This step exemplifies a significant scaffold expansion by linking an additional aromatic ring to the naphthalene core.
The general applicability of cross-coupling reactions to bromonaphthalene systems suggests that other similar transformations, such as Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and Heck coupling (with alkenes), could also be successfully employed to further diversify the 3-bromonaphthalen-1-amine scaffold.
Sequential and Multi-Component Strategies:
The presence of two distinct reactive centers allows for sequential modification, providing a controlled approach to building complex molecules. As demonstrated in the literature, the amino group can first be derivatized, followed by a cross-coupling reaction at the bromo position guidechem.com. This stepwise approach is crucial for synthesizing well-defined, complex structures.
The resulting expanded scaffolds can undergo further functional group transformations. For example, the nitro groups on the appended phenyl rings in 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine can be reduced to primary amines using reagents like hydrazine hydrate with a palladium on carbon catalyst guidechem.com. This final step yields a trimeric monomer, N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine, which is suitable for polymerization into hyperbranched polymers guidechem.com.
The table below summarizes the key transformations and reagents used for the derivatization and scaffold expansion of 3-bromonaphthalen-1-amine.
| Reaction Type | Functional Group Targeted | Reagents and Conditions | Product Type | Reference |
| N-Arylation | Amino Group | p-fluoronitrobenzene, CsF, DMSO, 150°C | Tertiary Amine | guidechem.com |
| Suzuki Coupling | Bromo Group | p-aminophenylboronic acid hydrochloride, Pd(dba)₂, K₂CO₃, THF, 75°C | Biaryl Compound | guidechem.com |
| Nitro Group Reduction | Appended Nitro Groups | Hydrazine hydrate, 10% Pd/C, Ethanol, 80°C | Primary Amine | guidechem.com |
These examples highlight the strategic utility of this compound as a versatile building block. The ability to selectively and sequentially modify both the amino and bromo functionalities provides a robust platform for the synthesis of complex, functional molecules with expanded scaffolds.
Applications in Advanced Chemical Synthesis and Materials Science
Role as an Intermediate in Polymer Chemistry
In the field of polymer chemistry, 3-Bromonaphthalen-1-amine is instrumental in the creation of high-performance polymers with specialized properties. Its bifunctional nature allows it to be incorporated into polymer backbones or to serve as a starting point for the synthesis of more complex monomers.
3-Bromonaphthalen-1-amine is a key precursor in the synthesis of specialized monomers for polymerization. One notable example is its use in the preparation of trimeric monomers that contain a naphthalene (B1677914) structure. These monomers are then utilized to build larger polymeric structures with desirable characteristics. A significant application is in the synthesis of N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine. This complex monomer is synthesized through a multi-step process that begins with 3-Bromonaphthalen-1-amine.
The synthesis involves the initial creation of an intermediate, 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine. This is achieved by reacting 3-Bromonaphthalen-1-amine with p-fluoronitrobenzene in the presence of a cesium fluoride catalyst. The subsequent step involves a Suzuki coupling reaction, where the bromo group on the naphthalene ring is replaced with a p-aminophenyl group using p-aminophenylboronic acid hydrochloride. This reaction is catalyzed by a palladium complex. The resulting intermediate, 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine, still contains nitro groups which are then reduced to amine groups to yield the final trimeric monomer.
The trimeric monomer derived from 3-Bromonaphthalen-1-amine is particularly useful for the synthesis of hyperbranched polymers. jlu.edu.cn Hyperbranched polymers are characterized by their highly branched, three-dimensional structure, which imparts unique properties such as low viscosity, high solubility, and a multitude of terminal functional groups. rsc.org The monomer, with its three amine functionalities, can react with dicarboxylic acids or their derivatives to form highly branched polyamide structures. This "A3 + B2" polymerization approach is a common strategy for creating hyperbranched architectures.
The resulting hyperbranched polymers can be further modified to create copolymers with tailored properties. The naphthalene units integrated into the polymer backbone contribute to enhanced thermal stability and specific optical properties.
The monomer synthesized from 3-Bromonaphthalen-1-amine provides a direct route to functionalized aromatic polyamides. These high-performance polymers are known for their excellent thermal stability and mechanical strength. The incorporation of the naphthalene moiety can enhance these properties further.
Furthermore, the amine functionalities of the monomer allow for its use in the synthesis of polyimides and polyester-imides. Polyimides, in particular, are a class of polymers renowned for their exceptional thermal and chemical resistance. jlu.edu.cn By reacting the naphthalene-containing trimeric amine monomer with dianhydrides, novel polyimides with a hyperbranched structure can be obtained. These materials are of interest for applications in microelectronics and as high-temperature dielectrics. Similarly, the monomer can be used in combination with both dianhydrides and diacids to produce polyester-imides, which combine the desirable properties of both polyesters and polyimides.
Table 1: Synthesis of a Naphthalene-Containing Trimeric Monomer This interactive table summarizes the key reaction steps in the synthesis of a trimeric monomer starting from 3-Bromonaphthalen-1-amine.
| Step | Starting Material | Reagent | Product |
|---|---|---|---|
| 1 | 3-Bromonaphthalen-1-amine | p-fluoronitrobenzene | 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine |
| 2 | 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine | p-aminophenylboronic acid hydrochloride | 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine |
| 3 | 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Reducing agent | N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine |
Contributions to Medicinal Chemistry and Drug Synthesis
The naphthalene scaffold is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs. ijpsjournal.comresearchgate.net This is due to its rigid, lipophilic nature which allows it to interact with biological targets, and its susceptibility to various chemical modifications to optimize pharmacological activity.
While direct applications of 3-Bromonaphthalen-1-amine hydrochloride in the synthesis of specific, named drug candidates are not extensively documented in publicly available research, its structure suggests significant potential as a versatile building block. The presence of both an amine and a bromine atom on the naphthalene core allows for orthogonal chemical functionalization. The amine group can be readily acylated, alkylated, or used in the formation of heterocyclic rings. The bromine atom can participate in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig reactions.
This dual reactivity enables the synthesis of a diverse library of naphthalene derivatives. For instance, the amine could be transformed into a sulfonamide or an amide, while the bromine is substituted with various aryl, heteroaryl, or alkyl groups. This approach allows for the systematic exploration of the chemical space around the naphthalene core to identify compounds with desired biological activities.
The naphthalene ring system itself is considered a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. ijpsjournal.com The introduction of substituents, such as the bromo and amino groups in 3-Bromonaphthalen-1-amine, provides vectors for further chemical elaboration to create derivatives that can be screened for a wide range of pharmacological activities.
Table 2: Potential Pharmacological Activities of Naphthalene Derivatives This interactive table outlines some of the therapeutic areas where naphthalene-based compounds have shown promise.
| Therapeutic Area | Examples of Investigated Activities |
|---|---|
| Oncology | Anticancer agents |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal agents |
| Inflammation | Anti-inflammatory agents |
| Neurology | Neuroprotective agents |
Development of Optoelectronic Materials and Molecular Probes
The intrinsic photophysical properties of the naphthalene ring system make its derivatives, including 3-Bromonaphthalen-1-amine, attractive candidates for the development of optoelectronic materials. The compound acts as a foundational scaffold for creating larger, conjugated systems with tailored electronic characteristics.
Research Findings: A notable application involves the synthesis of trimeric monomers designed for the production of hyperbranched polymers. These polymers, such as functionalized polyamides and polyimides, are of significant interest in materials science for their unique solubility, viscosity, and film-forming properties, which can be leveraged in optoelectronic devices.
The synthesis begins with 3-Bromonaphthalen-1-amine (the free base of the hydrochloride salt) and proceeds through a multi-step reaction sequence to yield a complex monomer. This process highlights the utility of both the amine and bromo functionalities.
The amine group is first reacted with p-fluoronitrobenzene to form an intermediate, 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine.
The bromine atom on this intermediate is then replaced via a Suzuki coupling reaction with p-aminophenylboronic acid hydrochloride.
Finally, the nitro groups on the resulting molecule are reduced to yield the target triamine monomer, N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine.
This monomer can then be polymerized to create highly branched, aromatic polymers whose extensive π-conjugation is a key feature for optoelectronic applications.
While direct synthesis of molecular probes from this compound is not extensively documented, its structure is well-suited for such applications. The naphthalene core is a fluorophore, and the primary amine group serves as a reactive handle. Amine-reactive probes are frequently used to create conjugates for various biochemical and cellular imaging applications thermofisher.com. The amine can be modified to link the naphthalene fluorophore to biomolecules or other targets, making it a potential platform for developing novel molecular probes.
Table 1: Synthesis of a Triamine Monomer for Hyperbranched Polymers
| Step | Starting Material | Key Reagent(s) | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | 3-Bromonaphthalen-1-amine | p-fluoronitrobenzene, Cesium fluoride (CsF) | 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Functionalization of the amine group. |
| 2 | 3-bromo-N,N-bis(4-nitrophenyl)naphthalen-1-amine | p-aminophenylboronic acid hydrochloride, Palladium catalyst | 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Carbon-carbon bond formation via Suzuki coupling. |
| 3 | 3-(4-aminophenyl)-N,N-bis(4-nitrophenyl)naphthalen-1-amine | Palladium on carbon, Hydrazine hydrate | N-(4-aminophenyl)-N-(3-(4-aminophenyl)naphthalen-1-yl)benzene-1,4-diamine | Reduction of nitro groups to form the final triamine monomer. |
Design and Synthesis of Chiral Naphthalene Derivatives
The synthesis of chiral compounds is a cornerstone of modern pharmaceutical and materials chemistry. Naphthalene derivatives possessing axial or point chirality are valuable as ligands in asymmetric catalysis, as chiral stationary phases in chromatography, and as components in chiroptical materials. This compound is a suitable precursor for such derivatives due to its primary amine group, which allows for the introduction of chirality.
While specific examples detailing the synthesis of chiral derivatives directly from the 3-bromo isomer are not prevalent, established chemical methodologies can be applied. The presence of the amine on the sterically defined naphthalene framework is the key feature enabling the creation of stereocenters. Related isomers, such as 8-Bromonaphthalen-1-amine, are known to be useful synthetic precursors for chiral compounds biosynth.com.
Potential Synthetic Strategies:
Diastereomeric Salt Resolution: This classical method involves reacting the racemic 3-Bromonaphthalen-1-amine with a single enantiomer of a chiral acid (e.g., tartaric acid or camphorsulfonic acid). The resulting products are diastereomeric salts with different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Subsequent treatment of the separated salts with a base regenerates the individual enantiomers of the amine.
Asymmetric Derivatization: The amine can be reacted with a chiral reagent to form a covalent diastereomeric derivative. For example, reaction with a Mosher's acid chloride could yield diastereomeric amides that can be separated chromatographically. The original amine enantiomers can then be recovered by cleaving the amide bond.
Kinetic Resolution: The racemic amine could be subjected to a reaction with a chiral catalyst or reagent that reacts at a different rate with each enantiomer. This would allow for the separation of the unreacted, enriched enantiomer from the derivatized one.
These established principles of stereochemistry underscore the potential of this compound as a starting material in the field of asymmetric synthesis.
Table 2: Potential Strategies for Chiral Synthesis from 3-Bromonaphthalen-1-amine
| Method | Description | Chiral Agent Example | Separation Technique |
|---|---|---|---|
| Diastereomeric Salt Resolution | Formation of diastereomeric salts with different solubilities. | (+)-Tartaric acid | Fractional Crystallization |
| Asymmetric Derivatization | Covalent bonding to a chiral auxiliary to form separable diastereomers. | (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) | Column Chromatography |
| Enzymatic Kinetic Resolution | Selective acylation of one enantiomer using an enzyme catalyst. | Lipase enzyme and an acyl donor | Chromatography |
Spectroscopic Characterization and Structural Elucidation of 3 Bromonaphthalen 1 Amine Hydrochloride and Its Analogs
Mass Spectrometry (MS) Techniques
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure.
Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar and ionic compounds like 3-Bromonaphthalen-1-amine hydrochloride. In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a high-voltage capillary, producing charged droplets. As the solvent evaporates, ions are released into the gas phase and analyzed by the mass spectrometer.
For this compound, the analysis would be performed in positive ion mode. The expected primary ion would be the protonated molecular ion of the free amine, [C₁₀H₈BrN + H]⁺, which can be represented as [M+H]⁺. A key feature in the mass spectrum would be the isotopic pattern characteristic of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment, separated by approximately 2 m/z units, with nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the ion.
Table 4: Predicted ESI-MS Data for 3-Bromonaphthalen-1-amine
| Ion | Description | Predicted m/z (⁷⁹Br) | Predicted m/z (⁸¹Br) | Relative Intensity |
| [M+H]⁺ | Protonated Molecular Ion | 221.99 | 223.99 | ~1:1 |
Note: m/z values are calculated based on the most abundant isotopes and rounded to two decimal places.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental composition from its measured mass. rsc.org
By measuring the exact mass of the [M+H]⁺ ion of 3-Bromonaphthalen-1-amine, HRMS can confirm the molecular formula C₁₀H₉BrN⁺. This technique is crucial for distinguishing between compounds that may have the same nominal mass but different elemental compositions. For novel compounds, HRMS data is a standard requirement for structural confirmation and publication. mdpi.com For example, if HRMS analysis of a sample yielded a mass of 221.9918 for the [M+H]⁺ ion, it would strongly correlate with the calculated exact mass for C₁₀H₉⁷⁹BrN⁺, thereby confirming the elemental formula.
Table 5: Calculated Exact Masses for HRMS Analysis
| Ion Formula | Isotope | Calculated Exact Mass (Da) |
| [C₁₀H₉⁷⁹BrN]⁺ | ⁷⁹Br | 221.9918 |
| [C₁₀H₉⁸¹BrN]⁺ | ⁸¹Br | 223.9898 |
Note: Exact masses are calculated using the precise masses of the isotopes: C=12.000000, H=1.007825, N=14.003074, ⁷⁹Br=78.918337, ⁸¹Br=80.916291.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds within a mixture. nih.gov In the context of this compound, GC-MS is instrumental in identifying the compound and potential impurities from a reaction mixture, provided the analyte is thermally stable or can be suitably derivatized. ysu.eduresearchgate.net
The gas chromatograph separates components based on their differential partitioning between a stationary phase (in a capillary column) and a mobile gas phase. ysu.edu The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. For naphthalene (B1677914) derivatives, specialized GC-MS methods have been developed to ensure high sensitivity and resolution. nih.gov
Following separation by GC, the eluted compounds enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For a compound like 3-Bromonaphthalen-1-amine, the mass spectrum would be expected to show a characteristic molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a pair of peaks (M and M+2) of similar intensity. nih.govnist.gov
Common fragmentation patterns for related bromonaphthalene compounds include the loss of the bromine atom and cleavage of the naphthalene ring system. nih.gov The analysis of these fragments allows for the unambiguous identification of the compound's structure.
Table 1: Representative GC-MS Data for an Analog Compound: 1-Bromonaphthalene
| Parameter | Value |
|---|---|
| Instrument Type | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Top 5 Peaks (m/z) | 127, 206, 208, 63, 126 |
| Kovats Retention Index (Standard Non-polar) | 1434 |
This data is for the related compound 1-Bromonaphthalene and serves as an illustrative example of the data obtained from a GC-MS experiment. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.
For this compound, the IR spectrum would exhibit several characteristic absorption bands that confirm its structure. The spectrum of the parent 1-naphthylamine (B1663977) shows characteristic peaks for the N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. researchgate.net However, in the hydrochloride salt form, the amine is protonated to form an ammonium (B1175870) group (-NH₃⁺). This results in a significant change in the spectrum, with broad and strong absorption bands appearing in the 2500-3200 cm⁻¹ range, which are characteristic of N-H stretching vibrations in ammonium salts.
Other key regions of the spectrum include:
Aromatic C-H Stretching: Absorption peaks typically appear just above 3000 cm⁻¹.
Aromatic C=C Stretching: A series of sharp bands are expected in the 1450-1600 cm⁻¹ region, which are characteristic of the naphthalene ring system. mdpi.com
C-N Stretching: This vibration for aromatic amines is typically observed in the 1250-1350 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond vibration is expected to produce an absorption band in the lower frequency (fingerprint) region, typically between 500 and 690 cm⁻¹.
By analyzing the presence, position, and shape of these absorption bands, IR spectroscopy provides rapid and conclusive evidence for the key functional groups within the this compound molecule.
X-ray Crystallography for Solid-State Structural Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation
For a compound like this compound, a single crystal X-ray diffraction study would reveal the exact position of the bromine atom and the aminium group on the naphthalene ring, confirming the isomeric form. It would also provide precise measurements of the C-Br and C-N bond lengths and the planarity of the naphthalene ring system.
While the specific crystal structure for this compound is not publicly available, data from the closely related isomer, 8-Bromonaphthalen-1-amine, provides valuable insight into the expected structural parameters. nih.gov The analysis of this analog shows a monoclinic crystal system and reveals a slight strain between the substituents due to their proximity. nih.gov The arrangement of molecules in the crystal is organized into a herring-bone stacking motif. nih.gov Such detailed structural information is crucial for understanding the physical properties and intermolecular interactions of the compound.
Table 2: Representative Crystallographic Data for an Analog Compound: 8-Bromonaphthalen-1-amine
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₈BrN |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.6692 (14) |
| b (Å) | 4.1579 (4) |
| c (Å) | 15.8256 (16) |
| β (°) | 109.941 (3) |
| Volume (ų) | 845.52 (15) |
| Z | 4 |
This data is for the isomeric compound 8-Bromonaphthalen-1-amine and illustrates the typical parameters obtained from a single crystal X-ray diffraction study. nih.gov
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal. mdpi.comnih.gov By mapping properties onto this unique molecular surface, one can gain a deep understanding of the crystal packing forces, including hydrogen bonds, halogen bonds, and π–π stacking interactions. rsc.orgunifi.it
The Hirshfeld surface is generated based on the electron distribution of a molecule. Key graphical outputs include:
d_norm map: This map highlights regions of close intermolecular contact. Red spots on the d_norm surface indicate contacts that are shorter than the van der Waals radii, which are typically indicative of strong interactions like hydrogen bonds. mdpi.comnih.gov For this compound, prominent red spots would be expected, corresponding to the strong N-H···Cl⁻ hydrogen bonds between the ammonium group and the chloride ion.
This analysis provides a powerful tool for crystal engineering, allowing researchers to understand and predict how modifications to a molecular structure will influence its solid-state packing and physical properties. rsc.org
Table 3: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogous Aromatic System
| Contact Type | Contribution (%) |
|---|---|
| H···H | 34.3 |
| O···H / H···O | 19.2 |
| C···H / H···C | 16.7 |
| C···O / O···C | 6.7 |
| C···C | 6.5 |
This data is from a study on a flavone-chalcone hybrid and is representative of how interactions are quantified. For this compound, one would expect significant H···Cl and C···C contributions. mdpi.com
Chromatographic Techniques for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, purification, and quantification of non-volatile compounds. helsinki.fi It is the primary method for assessing the purity of pharmaceutical substances and their intermediates, including compounds like this compound. cymitquimica.comsigmaaldrich.com Purity levels of >98.0% are often confirmed using this method. cymitquimica.comsigmaaldrich.com
A typical HPLC system uses a high-pressure pump to pass a liquid solvent (mobile phase) containing the sample mixture through a column filled with a solid adsorbent material (stationary phase). In reversed-phase HPLC, which is commonly used for aromatic compounds, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or a buffer. researchgate.net
The separation is based on the differential partitioning of the sample components between the mobile and stationary phases. researchgate.net A UV detector is commonly employed for aromatic compounds, as the naphthalene ring system strongly absorbs UV light at specific wavelengths (e.g., 254 nm). The output chromatogram shows peaks corresponding to each separated component, and the area under each peak is proportional to its concentration. This allows for the precise quantification of the main compound and any impurities present. researchgate.net
Validated HPLC methods are crucial for quality control in chemical manufacturing. researchgate.net Method validation involves assessing parameters such as linearity, accuracy, precision, and robustness to ensure the results are reliable. researchgate.net
Table 4: Typical HPLC Method Parameters for Analysis of Naphthalene-based Amines
| Parameter | Specification |
|---|---|
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01M KH₂PO₄ buffer |
| Mobile Phase B | Acetonitrile |
| Detection | UV at 254 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
These parameters are based on a validated method for impurities in 1-fluoronaphthalene, including 1-aminonaphthalene, and are representative of a suitable method for the title compound. researchgate.net
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a widely utilized, simple, and rapid analytical technique for the separation, identification, and assessment of purity of compounds. psu.edu In the context of this compound and its analogs, TLC serves as an invaluable tool for monitoring reaction progress, identifying products, and determining appropriate solvent systems for larger-scale chromatographic separations. wisc.edu The separation on a TLC plate is based on the differential partitioning of the analyte between a solid stationary phase (typically silica (B1680970) gel or alumina) and a liquid mobile phase. wisc.edu
The mobility of a compound in TLC is quantified by its retention factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. libretexts.org The Rƒ value is influenced by several factors, including the polarity of the analyte, the nature of the stationary phase, the composition of the mobile phase, and the experimental conditions such as temperature and chamber saturation. psu.eduinterchim.com
Detailed Research Findings
Research on the thin-layer chromatographic behavior of aromatic amines provides a framework for understanding the analysis of this compound. The polarity of the molecule, governed by the amino group and the bromo substituent on the naphthalene ring, is a key determinant of its chromatographic behavior. Generally, the stronger a compound binds to the stationary phase, the slower it moves up the TLC plate, resulting in a lower Rƒ value. wisc.edu
For aromatic amines, silica gel is a commonly used stationary phase due to its polar nature, which allows for effective interaction with the polar amino group. wisc.edu The choice of the mobile phase is critical for achieving good separation. A mobile phase that is too polar will cause all components to move to the solvent front (high Rƒ values), while a nonpolar mobile phase may result in all components remaining at the baseline (low Rƒ values). libretexts.org Therefore, a solvent system of intermediate polarity is typically required.
Studies on substituted anilines and other aromatic amines have shown that the introduction of halogen substituents affects their Rƒ values. jcsp.org.pk The position of the substituent on the aromatic ring also plays a significant role in the chromatographic behavior, allowing for the separation of positional isomers. rsc.org For naphthalenamine derivatives, the elution order is influenced by the synergistic effects of π-π interactions with the aromatic system and hydrogen bonding interactions involving the amino group.
Given the structure of this compound, it is expected to be a polar compound. The hydrochloride salt form will exhibit significantly lower mobility on silica gel with non-polar to moderately polar solvent systems compared to its free base form. To analyze the hydrochloride salt directly, highly polar or aqueous-organic mobile phases might be necessary. More commonly, the salt is neutralized to the free base before TLC analysis to achieve better mobility and separation with standard organic solvent systems.
For the free base, 3-Bromonaphthalen-1-amine, various solvent systems can be employed. A common starting point for aromatic amines is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) with a more polar solvent such as ethyl acetate (B1210297) or diethyl ether. The ratio of these solvents can be adjusted to optimize the separation and achieve Rƒ values in the ideal range of 0.2 to 0.8. For more polar amines, the addition of a small amount of a highly polar solvent like methanol (B129727) or a basic modifier like triethylamine (B128534) to the mobile phase can improve spot shape and resolution by minimizing tailing, a common issue with amines on silica gel.
The following tables provide illustrative data based on the TLC analysis of analogous aromatic amines, which can serve as a guide for developing a TLC method for this compound.
Table 1: Illustrative Rƒ Values of Aromatic Amine Analogs on Silica Gel TLC
| Compound | Mobile Phase (v/v) | Rƒ Value (approx.) |
| 1-Naphthylamine | Hexane:Ethyl Acetate (4:1) | 0.35 |
| 2-Naphthylamine | Hexane:Ethyl Acetate (4:1) | 0.30 |
| 4-Bromoaniline | Toluene:Ethyl Acetate (9:1) | 0.45 |
| Aniline | Toluene:Ethyl Acetate (9:1) | 0.40 |
Note: Data is compiled from typical results for analogous compounds and serves as a predictive guide. Actual Rƒ values are dependent on specific experimental conditions.
Table 2: Common Mobile Phase Systems for TLC of Aromatic Amines
| Mobile Phase Components | Typical Ratio (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | Low to Medium | A versatile system for many aromatic amines. The ratio is adjusted based on the polarity of the specific compound. |
| Toluene / Ethyl Acetate | 9:1 to 4:1 | Medium | Good for separating less polar aromatic amines and isomers. |
| Dichloromethane / Methanol | 99:1 to 9:1 | Medium to High | Suitable for more polar aromatic amines. |
| Chloroform / Triethylamine | 95:5 | Medium | The addition of triethylamine can reduce tailing of basic amine spots on the silica gel plate. |
This table presents common solvent systems used for the TLC of aromatic amines and can be used as a starting point for method development for 3-Bromonaphthalen-1-amine and its analogs.
Table 3: Common Visualization Reagents for Aromatic Amines on TLC
| Reagent | Method of Application | Observation |
| Ultraviolet Light (254 nm) | Illuminate the plate with a UV lamp | Aromatic compounds appear as dark spots on a fluorescent background. |
| Iodine Vapor | Place the plate in a chamber with iodine crystals | Brown spots appear for most organic compounds. |
| Ninhydrin (B49086) Solution | Spray the plate and gently heat | Primary and secondary amines typically form purple or colored spots. |
| p-Anisaldehyde Solution | Spray the plate and heat | Can produce colored spots with various amines and other functional groups. |
This table outlines common methods for visualizing aromatic amines on a TLC plate after development.
Computational Chemistry and Theoretical Investigations of 3 Bromonaphthalen 1 Amine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles.
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. It is founded on the principle that the ground-state energy of a system is a unique functional of its electron density. For 3-Bromonaphthalen-1-amine hydrochloride, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. researchgate.netnih.gov
Illustrative Data Table: Predicted Geometric Parameters for 3-Bromonaphthalen-1-amine Cation This table presents hypothetical, yet plausible, data for the cation of 3-Bromonaphthalen-1-amine as would be obtained from a DFT/B3LYP 6-311++G(d,p) calculation. Actual values may vary.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C1-N | 1.40 Å |
| C3-Br | 1.91 Å | |
| C-C (aromatic) | 1.39 - 1.42 Å | |
| Bond Angle | C2-C1-N | 121.5° |
| C2-C3-Br | 120.5° |
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and electronic absorption properties.
For a molecule like 3-Bromonaphthalen-1-amine, the HOMO is typically a π-orbital distributed over the naphthalene (B1677914) ring and the nitrogen lone pair, while the LUMO is a π*-antibonding orbital. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive and that charge transfer can occur within the molecule. researchgate.net Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions between orbitals, which correspond to the absorption bands observed in a UV-visible spectrum.
Illustrative Data Table: FMO Properties of 3-Bromonaphthalen-1-amine Cation This table shows representative values for FMO analysis.
| Parameter | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.50 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich and electron-poor regions. researchgate.net
Negative Regions (Red/Yellow): These are electron-rich areas, indicating sites susceptible to electrophilic attack. For this compound, such regions would be concentrated around the electronegative bromine atom and the π-system of the naphthalene ring.
Positive Regions (Blue): These are electron-poor areas, indicating sites for potential nucleophilic attack. The hydrogen atoms of the protonated amine group (-NH3+) would be the most significant positive region, making them susceptible to interaction with nucleophiles.
The MEP map provides a clear, qualitative prediction of where the molecule is most likely to interact with other chemical species.
Reactivity Descriptors and Fukui Function Analysis
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. buketov.edu.kz These parameters are calculated using the energies of the frontier orbitals. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness.
Softness (S): The reciprocal of hardness (1 / η), indicating higher reactivity.
The Fukui function is a local reactivity descriptor that identifies which specific atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. buketov.edu.kz It quantifies the change in electron density at a given point in the molecule when an electron is added or removed. This analysis provides a more detailed picture of reactivity than the MEP map alone.
Illustrative Data Table: Global Reactivity Descriptors This table presents hypothetical global reactivity descriptors for the 3-Bromonaphthalen-1-amine cation.
| Descriptor | Formula | Predicted Value (eV) |
|---|---|---|
| Ionization Potential (I) | -EHOMO | 6.25 |
| Electron Affinity (A) | -ELUMO | 1.50 |
| Electronegativity (χ) | (I+A)/2 | 3.875 |
| Chemical Hardness (η) | (I-A)/2 | 2.375 |
Conformational Analysis and Energetic Profiles of Isomers
Molecules with rotatable bonds can exist in different spatial arrangements called conformers. Conformational analysis of 3-Bromonaphthalen-1-amine would focus on the rotation around the C1-N bond to determine the most stable orientation of the amine group. Computational methods can map the potential energy surface by calculating the energy of the molecule as a function of the relevant dihedral angle. The lowest energy points on this surface correspond to the most stable conformers.
Furthermore, computational studies can compare the relative energies of different structural isomers (e.g., 3-Bromonaphthalen-1-amine vs. 8-Bromonaphthalen-1-amine) to predict their relative thermodynamic stabilities. DFT calculations can determine the optimized geometries and total energies of these isomers, with the isomer having the lowest energy being the most stable. nih.gov
Theoretical Mechanistic Studies of Reactions Involving 3-Bromonaphthalen-1-amine
Computational chemistry is invaluable for elucidating reaction mechanisms. For reactions involving 3-Bromonaphthalen-1-amine, such as Schiff base formation or alkylation at the amine group, DFT can be used to model the entire reaction pathway.
A theoretical mechanistic study involves:
Optimizing Geometries: Calculating the structures of reactants, intermediates, transition states, and products.
Locating Transition States (TS): Identifying the highest energy point along the reaction coordinate that connects reactants to products. A true transition state is confirmed by frequency calculations, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
This analysis provides a detailed, step-by-step understanding of how the reaction proceeds, which atoms are involved, and the energetic feasibility of the transformation. rsc.orgresearchgate.net For example, in an SN2 alkylation reaction, DFT can model the nucleophilic attack of the amine's nitrogen on an alkyl halide, mapping the energy profile as the N-C bond forms and the C-halide bond breaks.
Prediction of Molecular Interactions and Properties (e.g., Collision Cross Section)
Computational chemistry provides powerful tools for the theoretical investigation of molecular properties, offering insights into the behavior of compounds like this compound without the need for extensive empirical measurement. These in silico methods are particularly valuable for predicting molecular interactions and physicochemical properties that govern a compound's behavior in various environments. A key parameter in this regard is the Collision Cross Section (CCS), which relates to the size and shape of an ion in the gas phase.
The prediction of such properties relies on sophisticated modeling techniques. For instance, machine learning models trained on large datasets of experimentally determined CCS values can provide high-throughput and accurate predictions for new molecules. One such tool, CCSbase, utilizes a compound's 2D structure (in the form of a SMILES string) to calculate its predicted CCS for various ionic forms (adducts). This approach allows for the rapid characterization of compounds where experimental data is not available.
The following table details the predicted Collision Cross Section (CCS) values for various adducts of 3-Bromonaphthalen-1-amine. These values were calculated using the CCSbase prediction model and provide insight into the gas-phase conformation of the ionized molecule.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 221.99129 | 138.9 |
| [M+Na]+ | 243.97323 | 151.1 |
| [M-H]- | 219.97673 | 146.0 |
| [M+NH4]+ | 239.01783 | 161.6 |
| [M+K]+ | 259.94717 | 139.2 |
| [M+H-H2O]+ | 203.98127 | 139.1 |
| [M+HCOO]- | 265.98221 | 160.8 |
| [M+CH3COO]- | 279.99786 | 154.5 |
| [M+Na-2H]- | 241.95868 | 148.3 |
| [M]+ | 220.98346 | 155.7 |
| [M]- | 220.98456 | 155.7 |
Another computationally predicted property of note is the partition coefficient (LogP), which describes the lipophilicity of a compound. The predicted XlogP for the free base, 3-bromonaphthalen-1-amine, is 2.7. nih.gov This value suggests a moderate level of lipophilicity, which can influence its solubility and interactions with biological membranes. Such predictions are derived from the molecule's structure and are instrumental in the early stages of chemical research.
Q & A
Q. Basic
- Hygroscopicity : The hydrochloride salt is prone to moisture absorption; storage in desiccated, airtight containers at RT is critical .
- Solubility : High solubility in polar solvents (e.g., methanol, DMSO) facilitates in vitro assays but necessitates inert atmospheres to prevent degradation .
- Thermal Stability : Decomposition above 200°C requires avoiding prolonged heating during synthesis .
What computational strategies predict the bioactivity of this compound against neurological targets?
Q. Advanced
- Molecular Docking : Models interactions with dopamine or serotonin receptors, leveraging structural data from similar brominated amines .
- QSAR Models : Correlate substituent effects (e.g., bromine position) with IC50 values for receptor inhibition .
- MD Simulations : Predict binding stability under physiological conditions, validated via patch-clamp electrophysiology .
How does bromine substitution at the 3-position influence reactivity compared to other naphthalene derivatives?
Advanced
The 3-bromo group enhances electrophilic aromatic substitution (EAS) reactivity at the 1-amine position due to ortho/para-directing effects. Compared to 5- or 8-bromo isomers, steric hindrance at the 3-position reduces unwanted side reactions (e.g., dimerization) during coupling reactions . Kinetic studies using UV-Vis spectroscopy can quantify EAS rates in varying solvents .
What strategies optimize the regioselective bromination of naphthalen-1-amine precursors?
Q. Advanced
- Catalytic Systems : FeBr3 or NBS in acetic acid selectively brominates the 3-position via radical stabilization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor monobromination by stabilizing transition states .
- Temperature Control : Low temperatures (0–5°C) minimize polybromination by slowing reaction kinetics .
How do pH and counterion choice affect the stability of this compound in aqueous solutions?
Q. Advanced
- pH Dependency : The free amine (pKa ~9.5) precipitates in basic conditions, while acidic solutions (pH <3) stabilize the hydrochloride salt. Buffers near pH 4–6 balance solubility and stability .
- Counterion Effects : Triflate or tosylate salts may improve crystallinity but require evaluation via accelerated stability testing (40°C/75% RH) .
What are the limitations of current synthetic methods for scaling this compound to gram quantities?
Q. Advanced
- Catalyst Cost : Chiral catalysts (e.g., Ru-BINAP) are expensive; ligand-free methods or recyclable catalysts are under exploration .
- Purification Bottlenecks : Scale-up of chromatography is impractical; alternative crystallization protocols using anti-solvents (e.g., hexane) are being optimized .
- Byproduct Management : Brominated side products require quenching with Na2S2O3 to avoid contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
